2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
The compound 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS: 1211443-61-6) is a critical intermediate in synthesizing bioactive pyrrolo[2,3-d]pyrimidine derivatives. Its structure features a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 2, a cyclopentyl group at position 7, and a dimethylcarboxamide moiety at position 6 . This compound is pivotal in drug discovery, particularly for kinase inhibitors like ribociclib (a CDK4/6 inhibitor) .
Synthesis:
The compound is synthesized via two primary routes:
- Route 1: A Cu-catalyzed coupling reaction starting from 5-bromo-2,4-dichloropyrimidine, achieving an overall yield of 42% .
- Route 2: A Pd-catalyzed method using 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, yielding 51% after acylation with dimethylamine .
Key advantages include cost-effective reagents (e.g., Cu instead of Pd ) and scalability for industrial applications .
Properties
Molecular Formula |
C9H9ClN4O |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H9ClN4O/c1-14(2)8(15)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
DEOFCSXPXFLVCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves multiple steps. One common method starts with 5-bromo-2,4-dichloropyrimidine, which undergoes selective N-alkylation with cyclopentylamine to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This intermediate then undergoes a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne, followed by cyclization and hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, green chemistry principles are increasingly applied to optimize the synthesis process. For instance, the use of non-hazardous and renewable solvents like ethanol and dimethyl sulfoxide (DMSO) has been explored. Zinc dust is employed for hydrodechlorination reactions, and DMAP catalyzed ester hydrolysis is performed using ethanol instead of methanol .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrodechlorination: Zinc dust in ethanol can be used to remove the chlorine atom.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Hydrodechlorination: Zinc dust and ethanol are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
The primary application of 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide lies in its inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. This inhibition is vital for controlling cell cycle progression in cancer cells.
Therapeutic Applications
-
Cancer Treatment:
- The compound has shown promise in preclinical studies as a potential therapeutic agent against several types of cancer, including breast cancer and other solid tumors. Its ability to selectively inhibit CDK4/6 makes it a candidate for targeted cancer therapies .
-
Drug Development:
- Ongoing research is focused on optimizing the pharmacological properties of this compound to enhance its efficacy and reduce potential side effects. The unique structural features allow for modifications that may lead to more potent derivatives .
Case Studies
Several studies have highlighted the efficacy of this compound in various contexts:
-
Study on Breast Cancer Cell Lines:
In vitro studies demonstrated that treatment with this compound resulted in significant growth inhibition of estrogen receptor-positive breast cancer cell lines. The mechanism was linked to G1 phase arrest and induction of apoptosis . -
Combination Therapies:
Research has also explored the use of this compound in combination with other anticancer agents. Preliminary results suggest that it may enhance the effectiveness of existing treatments by overcoming resistance mechanisms in tumor cells .
Synthesis Routes
The synthesis of this compound involves several key reactions:
- Step 1: Formation of the pyrrolo[2,3-d]pyrimidine core.
- Step 2: Introduction of the chloro and dimethyl groups through electrophilic substitution reactions.
- Step 3: Finalization through carboxamide formation.
These synthetic pathways are critical for producing the compound with high purity and yield, facilitating further research and application development .
Mechanism of Action
As an intermediate in the synthesis of ribociclib, 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide contributes to the inhibition of CDK4/6. Ribociclib binds to these kinases, preventing them from phosphorylating the retinoblastoma protein (Rb), which in turn halts cell cycle progression from the G1 to the S phase. This mechanism is crucial in controlling the proliferation of cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Biological Activity
2-Chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, also known by its CAS number 1211443-61-6, is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
- Molecular Formula: C14H17ClN4O
- Molecular Weight: 292.76 g/mol
- IUPAC Name: 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with dimethylamine hydrochloride under controlled conditions. The reaction yields a high purity product suitable for further biological evaluation .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tyrosine Kinases : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant inhibitory effects on tyrosine kinases involved in cancer proliferation. For instance, a related compound demonstrated IC50 values against EGFR and CDK2 enzymes ranging from 40 to 204 nM, comparable to established inhibitors like sunitinib (IC50 = 261 nM) .
- Induction of Apoptosis : In vitro studies have demonstrated that treatment with this compound leads to increased apoptosis in HepG2 liver cancer cells. Mechanistic investigations revealed upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound has also been shown to induce cell cycle arrest in various cancer cell lines, leading to reduced cell viability and proliferation rates. This effect is crucial for its potential use in cancer therapy as it targets rapidly dividing cells .
Pharmacological Studies
Pharmacological assessments have indicated that this compound possesses favorable pharmacokinetic properties, including moderate solubility and bioavailability profiles conducive for therapeutic applications .
Study on HepG2 Cells
A recent study focused on HepG2 cells treated with this compound showed a significant increase in apoptotic markers after 24 hours of exposure. The percentage of apoptotic cells rose from 0.29% in the control group to 9.74% in the treated group, indicating a strong pro-apoptotic effect (Figure 1) .
| Treatment | % Apoptotic Cells |
|---|---|
| Control | 0.29 |
| Treated | 9.74 |
Comparative Analysis with Other Compounds
In comparative studies against other pyrrolo[2,3-d]pyrimidine derivatives, this compound exhibited a unique profile of activity across different cancer cell lines:
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound A | 40 | HepG2 |
| Compound B | 204 | MDA-MB-231 |
| Test Compound | 59 | MCF-7 |
These results suggest that while several derivatives show promise, the tested compound exhibits competitive efficacy against well-characterized cancer types.
Q & A
Basic: What are the common synthetic routes for 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide?
The compound is synthesized via multi-step routes involving cyclization, acylation, and halogenation. Key methods include:
- Acylation of intermediate 6 : 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (6) is reacted with dimethylamine under coupling conditions to introduce the N,N-dimethylcarboxamide group. This step achieved a 51% yield in a flow reactor using TEMPO/NaClO₂ for oxidation .
- Cu-catalyzed coupling : A green synthesis route employs Cu catalysis to construct the pyrrolo[2,3-d]pyrimidine core from 5-bromo-2,4-dichloropyrimidine in 4–5 steps, optimizing atom economy and reducing waste .
- POCl₃-mediated chlorination : Chlorination of precursors (e.g., compound 31 in ) with POCl₃ under reflux conditions introduces the 2-chloro substituent, followed by pH adjustment and purification via silica gel chromatography .
Advanced: How can reaction yields be optimized during the synthesis of this compound?
Yield optimization requires addressing bottlenecks such as:
- Intermediate stability : Protect labile intermediates (e.g., amine groups) with Boc or pivolyl groups to prevent side reactions during chlorination or acylation .
- Catalyst selection : Use Cu catalysts in coupling reactions to enhance regioselectivity and reduce byproducts. reports improved efficiency with Cu over traditional Pd-based methods .
- Reaction monitoring : Employ real-time HPLC or TLC to track intermediates (e.g., Rf = 0.48 in CHCl₃/MeOH 10:1 for compound 13) and adjust reaction times or temperatures dynamically .
Basic: What techniques are used for structural characterization of this compound?
- NMR spectroscopy : ¹H NMR (DMSO-d₆) reveals diagnostic peaks for the pyrrolo[2,3-d]pyrimidine core (e.g., δ 3.62 ppm for CH₂ groups, δ 11.03 ppm for NH protons) .
- X-ray crystallography : Resolves substituent positioning, as demonstrated for analogous compounds (e.g., SARS-CoV-2 NSP3 inhibitor complexes) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₄H₁₅ClN₅O₂ requires m/z 344.09) .
Advanced: How can contradictory biological activity data be resolved across studies?
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition) may arise from:
- Assay conditions : Compare buffer pH, ATP concentrations, and enzyme sources. For example, ribociclib derivatives show pH-dependent binding to CDK4/6 .
- Compound purity : Validate purity via HPLC (>95%) and confirm the absence of regioisomers (e.g., 4-chloro vs. 2-chloro isomers) using 2D NMR .
- Cellular context : Assess cell-line-specific expression of target proteins (e.g., RB1 status in neuroblastoma models affects response to CDK4/6 inhibitors) .
Basic: What is the biological relevance of this compound in academic research?
- Kinase inhibition : Serves as a precursor to ribociclib (LEE011), a CDK4/6 inhibitor used in cancer research. The chloro-carboxamide moiety is critical for binding to ATP pockets .
- Antitumor activity : Derivatives with substituted benzyl groups (e.g., 2,4-dichlorobenzyl) show potent activity against tyrosine kinases, with IC₅₀ values <100 nM in some cases .
Advanced: How can structure-activity relationships (SAR) guide the design of novel derivatives?
SAR studies highlight:
- Chloro substituent necessity : The 2-chloro group enhances electrophilicity, facilitating nucleophilic displacement in kinase-binding domains. Removal reduces potency by >10-fold .
- N,N-dimethylcarboxamide role : The dimethyl group improves solubility and metabolic stability compared to bulkier substituents .
- Benzyl substitutions : 2,4-Dichlorobenzyl derivatives exhibit superior kinase inhibition due to hydrophobic interactions, while methoxy groups (e.g., 2,5-dimethoxy) reduce activity .
Basic: What analytical methods ensure compound purity and identity?
- HPLC : Use C18 columns with UV detection (λmax = 284–346 nm) and gradient elution (MeCN/H₂O + 0.1% TFA) to resolve impurities .
- Melting point analysis : Compare observed values (e.g., 188°C for compound 13) with literature to detect polymorphic forms .
- Elemental analysis : Confirm C, H, N, and Cl content within 0.4% of theoretical values .
Advanced: How can polymorphic forms of this compound be characterized and controlled?
- PXRD : Differentiate polymorphs by unique diffraction patterns (e.g., novel butanedioic acid co-crystal in ) .
- DSC/TGA : Monitor thermal transitions (e.g., dehydration events) to identify stable forms .
- Crystallization conditions : Control solvent polarity (e.g., iPrOH vs. CHCl₃) and cooling rates to favor desired polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
